2-(3-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a dioxaborolane ring, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 3-(Difluoromethyl)-4-methoxyphenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the synthesis, making it more efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylated phenols.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include difluoromethylated phenols, methylated derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-4-methoxyphenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Difluoromethylated phenols
Uniqueness
2-(3-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its difluoromethyl and dioxaborolane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H19BF2O3 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8,12H,1-5H3 |
InChI Key |
VZYYNUKAGXYVGZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(F)F |
Origin of Product |
United States |
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